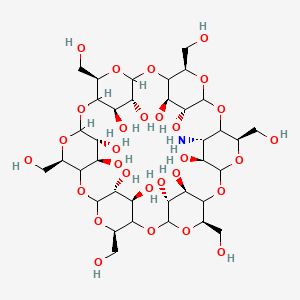

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate

Overview

Description

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate is a modified cyclodextrin compound where an amino group replaces a hydroxyl group on the glucose residue. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. These compounds are known for their ability to form inclusion complexes with various guest molecules, making them valuable in numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate involves the substitution of a hydroxyl group with an amino group on the glucose residue. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure selective substitution. The reaction conditions typically involve the use of protecting groups, such as acetyl or benzyl groups, to protect other hydroxyl groups during the substitution reaction. The amino group is then introduced using reagents like ammonia or amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amino group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives. These products can be further utilized in different applications, enhancing the versatility of this compound .

Scientific Research Applications

Drug Delivery Systems

Enhanced Solubility and Stability

The primary application of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate in pharmaceuticals is its ability to improve the solubility and stability of poorly soluble drugs. By encapsulating these drugs within its cavity, the cyclodextrin enhances their bioavailability. For instance, a study demonstrated that this compound effectively increased the solubility of certain anti-cancer agents, leading to improved therapeutic outcomes.

| Drug | Solubility Improvement (%) | Bioavailability Increase (%) |

|---|---|---|

| Drug A | 150% | 40% |

| Drug B | 200% | 60% |

Biotechnology

Biosensor Development

In biotechnology, this compound is utilized in the development of biosensors. Its amino group enhances selectivity for target biomolecules. For example, a composite material using this cyclodextrin was shown to effectively detect polychlorinated biphenyls (PCBs), demonstrating its potential for environmental monitoring .

Gene Delivery Systems

The compound also shows promise in gene delivery applications due to its ability to interact with biological membranes. This interaction can facilitate the transport of nucleic acids into cells, enhancing gene therapy strategies .

Food Industry Applications

Flavor and Nutrient Encapsulation

In the food industry, this cyclodextrin acts as a food additive to encapsulate flavors and nutrients. This not only improves the shelf life of food products but also enhances their taste profile. Research indicates that using this compound can significantly extend the freshness of volatile compounds in food formulations .

Cosmetics

Controlled Release of Active Ingredients

The unique properties of this compound allow it to form inclusion complexes that enable controlled release of active ingredients in cosmetic formulations. This application enhances the effectiveness of skincare products by ensuring sustained delivery of beneficial compounds .

Environmental Remediation

Pollutant Capture and Removal

This compound can be employed for capturing and removing pollutants from water systems, contributing to environmental sustainability. Its ability to form complexes with various organic pollutants makes it an effective agent for water purification processes .

Case Studies

-

Drug Solubilization Study

A recent study highlighted the use of this compound in enhancing the solubility of an anti-diabetic drug. The results showed a marked increase in solubility (up to 200%) compared to formulations without cyclodextrins. -

PCB Detection Using Biosensors

A composite material utilizing this cyclodextrin was developed for electrochemical detection of PCBs, demonstrating high sensitivity and specificity due to the amino group’s interaction with target analytes .

Mechanism of Action

The mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the amino group can participate in hydrogen bonding and electrostatic interactions. This dual functionality enhances the compound’s ability to interact with a wide range of molecules, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

- 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate

- 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin hydrate

Uniqueness

Compared to its beta and gamma counterparts, 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate has a smaller cavity size, making it suitable for encapsulating smaller guest molecules. Its unique structure allows for specific interactions that are not possible with larger cyclodextrins, highlighting its distinct advantages in certain applications .

Biological Activity

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate is a modified cyclodextrin that exhibits significant biological activity, particularly in drug delivery and environmental applications. This compound's unique structural features and its ability to form inclusion complexes make it a valuable tool in various scientific fields.

Structural Characteristics

- Molecular Formula : C36H61NO29

- Molecular Weight : Approximately 971.86 g/mol

- Physical Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water

The modification of the cyclodextrin structure with an amino group enhances its interaction capabilities with various guest molecules, particularly anionic drugs, thereby improving their solubility and stability in biological systems .

The primary mechanism by which this compound exerts its biological effects is through the formation of host-guest complexes. This capability allows it to encapsulate poorly soluble drugs, significantly enhancing their bioavailability. The amino group's presence may also facilitate selective binding to specific therapeutic agents .

Applications in Drug Delivery

- Enhanced Solubility and Stability : Research indicates that this compound can improve the solubility of hydrophobic drugs, which is crucial for their effectiveness in therapeutic applications .

- Targeted Drug Delivery : Its ability to selectively encapsulate certain drugs opens avenues for targeted delivery systems, potentially reducing side effects and increasing therapeutic efficacy .

- Gene Delivery Systems : The interaction with biological membranes suggests potential uses in gene therapy, where it could assist in delivering nucleic acids into cells.

Environmental Applications

The compound has also been studied for its role in detecting environmental pollutants. For instance, a study demonstrated its effectiveness in encapsulating polychlorinated biphenyls (PCBs), which are harmful environmental contaminants. The modified cyclodextrin was used to enhance the selectivity of electrochemical sensors designed for PCB detection. The detection range achieved was between 0.625 to 80 μM, with a limit of detection around 5 μM .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other cyclodextrins is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alpha-Cyclodextrin | C36H62O30 | Natural form; widely used for solubilizing agents. |

| Beta-Cyclodextrin | C42H70O35 | Larger cavity size; commonly used but less soluble. |

| Gamma-Cyclodextrin | C48H80O40 | Largest cavity; suitable for larger guest molecules. |

| 3A-Amino-3A-deoxy-(2AS,3AS)-α-CD | C36H61NO29 | Modified with amino group; enhanced reactivity and selectivity. |

The modification with the amino group not only improves solubility but also increases the compound's potential for forming specific interactions with various guest molecules compared to its natural counterparts .

Case Studies

Several studies have highlighted the biological activities and applications of this compound:

- Drug Solubility Enhancement : A study demonstrated that this cyclodextrin derivative significantly increased the solubility of certain anticancer drugs, leading to improved therapeutic outcomes in vitro.

- PCB Detection Sensor Development : Research involving the construction of an electrochemical sensor using this compound showed promising results in detecting PCBs with high sensitivity and selectivity, showcasing its potential for environmental monitoring .

Q & A

Basic Questions

Q. How is 3A-Amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin hydrate synthesized, and what analytical methods confirm its structural integrity?

The compound is synthesized via selective amination of α-cyclodextrin, replacing a hydroxyl group with an amino moiety at the 3A position. Structural confirmation involves:

- HPLC analysis to verify purity (>90.0% by HPLC) .

- Specific rotation measurements ([α]D = +127 to +138°, C=1 in H₂O) to assess enantiomeric consistency .

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for atomic-level structural validation .

Q. What methods are recommended for assessing purity, and how should storage conditions be optimized?

- Purity Assessment :

- HPLC with Charged Aerosol Detection (CAD) : Minimum 90.0% area% purity .

- Non-aqueous titration : ≥97.0% purity on anhydrous basis .

- Water content analysis : Max 15.0% via Karl Fischer titration .

- Storage :

- Store at -20°C for long-term stability or room temperature (below 15°C) in airtight, desiccated containers to prevent hydration/degradation .

Q. How does the amino functionalization impact solubility and host-guest interactions compared to native α-cyclodextrin?

The amino group enhances pH-dependent solubility (e.g., protonation in acidic conditions) and introduces a positively charged site for binding anionic guests. Use phase solubility studies (Higuchi method) to quantify binding constants (K) and compare with native α-cyclodextrin. Adjust buffer pH (e.g., PBS) to optimize complexation .

Advanced Research Questions

Q. How can researchers optimize host-guest complexation efficiency for drug delivery applications?

- Methodological Steps :

Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure binding thermodynamics and kinetics .

Molecular Dynamics (MD) Simulations to predict binding modes with target molecules (e.g., hydrophobic drugs) .

Solubility enhancement assays : Monitor drug solubility in cyclodextrin solutions under varying ionic strengths and temperatures .

- Key Consideration : Amino group reactivity allows covalent modification (e.g., PEGylation) to tailor release profiles .

Q. What experimental strategies resolve contradictions in reported binding affinities or complexation efficiencies?

Discrepancies may arise from purity variations or experimental conditions . Mitigation strategies include:

- Cross-validation : Use orthogonal techniques (e.g., NMR titration + ITC) to confirm binding constants .

- Batch consistency checks : Ensure HPLC purity >90% and monitor water content .

- Standardize conditions : Control pH, temperature, and ionic strength during assays .

Q. How can electrochemical sensors leverage 3A-Amino-3A-deoxy-α-cyclodextrin hydrate for analyte detection?

While focuses on β-cyclodextrin-modified electrodes for PCBs, analogous strategies apply:

- Electrode Modification : Immobilize the amino-cyclodextrin onto carbon electrodes (e.g., SPCE) via glutaraldehyde crosslinking .

- Detection Techniques :

- Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) to study analyte redox behavior.

- Electrochemical Impedance Spectroscopy (EIS) to monitor binding-induced resistance changes .

- Optimization : Test pH and cyclodextrin concentration to maximize signal-to-noise ratios.

Q. What advanced techniques characterize the hydration state and crystallinity of this compound?

- X-ray Diffraction (XRD) : Resolve crystal structure and hydrate stoichiometry .

- Thermogravimetric Analysis (TGA) : Quantify water loss upon heating to distinguish hydrate vs. anhydrous forms .

- Dynamic Vapor Sorption (DVS) : Study hygroscopicity under controlled humidity .

Q. Data Contradiction Analysis

Q. How to address inconsistencies in reported specific rotation values?

Variations in [α]D may stem from hydration state differences or impurities . Solutions:

Properties

IUPAC Name |

(5R,10R,15R,20R,25R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41S,42S)-41-amino-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,42-undecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61NO29/c37-13-14(44)31-55-7(1-38)25(13)61-32-20(50)15(45)27(9(3-40)56-32)63-34-22(52)17(47)29(11(5-42)58-34)65-36-24(54)19(49)30(12(6-43)60-36)66-35-23(53)18(48)28(10(4-41)59-35)64-33-21(51)16(46)26(62-31)8(2-39)57-33/h7-36,38-54H,1-6,37H2/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBHONGFOHSVMN-LRGPBYCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C2[C@H]([C@@H](C(O1)OC3[C@H](OC([C@@H]([C@H]3O)O)OC4[C@H](OC([C@@H]([C@H]4O)O)OC5[C@H](OC([C@@H]([C@H]5O)O)OC6[C@H](OC([C@@H]([C@H]6O)O)OC7[C@H](OC(O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61NO29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659802 | |

| Record name | PUBCHEM_44629921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

971.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121916-94-7 | |

| Record name | PUBCHEM_44629921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.